molecular formula C21H17Cl2NOS B11557929 N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

Cat. No.: B11557929
M. Wt: 402.3 g/mol
InChI Key: VIVPMLZPGCOYGU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro and methyl groups, as well as a sulfanyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Acylation: The amine is then acylated using 4-chlorobenzoyl chloride to form the benzamide core.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the benzamide with 4-chlorothiophenol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
  • N-(3-chloro-4-methylphenyl)-4-{[(4-fluorophenyl)sulfanyl]methyl}benzamide
  • N-(3-chloro-4-methylphenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is unique due to the presence of both chloro and sulfanyl groups, which confer specific chemical and biological properties. These properties can be fine-tuned by modifying the substituents on the benzamide core, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H17Cl2NOS

Molecular Weight

402.3 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

InChI

InChI=1S/C21H17Cl2NOS/c1-14-2-9-18(12-20(14)23)24-21(25)16-5-3-15(4-6-16)13-26-19-10-7-17(22)8-11-19/h2-12H,13H2,1H3,(H,24,25)

InChI Key

VIVPMLZPGCOYGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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